Cas no 1380019-93-1 (2-amino-1-(pentafluorophenyl)ethan-1-one)

2-amino-1-(pentafluorophenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 2-amino-1-(pentafluorophenyl)ethan-1-one
- EN300-1847995
- AKOS014514106
- 1380019-93-1
-
- インチ: 1S/C8H4F5NO/c9-4-3(2(15)1-14)5(10)7(12)8(13)6(4)11/h1,14H2
- InChIKey: MFGAUURFADLTMS-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C(=C(C=1C(CN)=O)F)F)F)F
計算された属性
- せいみつぶんしりょう: 225.02130456g/mol
- どういたいしつりょう: 225.02130456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 43.1Ų
2-amino-1-(pentafluorophenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1847995-0.1g |
2-amino-1-(pentafluorophenyl)ethan-1-one |
1380019-93-1 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1847995-1g |
2-amino-1-(pentafluorophenyl)ethan-1-one |
1380019-93-1 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1847995-5g |
2-amino-1-(pentafluorophenyl)ethan-1-one |
1380019-93-1 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1847995-0.25g |
2-amino-1-(pentafluorophenyl)ethan-1-one |
1380019-93-1 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1847995-0.5g |
2-amino-1-(pentafluorophenyl)ethan-1-one |
1380019-93-1 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1847995-10g |
2-amino-1-(pentafluorophenyl)ethan-1-one |
1380019-93-1 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1847995-10.0g |
2-amino-1-(pentafluorophenyl)ethan-1-one |
1380019-93-1 | 10g |
$3376.0 | 2023-05-26 | ||
Enamine | EN300-1847995-1.0g |
2-amino-1-(pentafluorophenyl)ethan-1-one |
1380019-93-1 | 1g |
$785.0 | 2023-05-26 | ||
Enamine | EN300-1847995-5.0g |
2-amino-1-(pentafluorophenyl)ethan-1-one |
1380019-93-1 | 5g |
$2277.0 | 2023-05-26 | ||
Enamine | EN300-1847995-0.05g |
2-amino-1-(pentafluorophenyl)ethan-1-one |
1380019-93-1 | 0.05g |
$587.0 | 2023-09-19 |
2-amino-1-(pentafluorophenyl)ethan-1-one 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
2-amino-1-(pentafluorophenyl)ethan-1-oneに関する追加情報
2-Amino-1-(Pentafluorophenyl)Ethan-1-One: A Comprehensive Overview
The compound with CAS No. 1380019-93-1, commonly referred to as 2-amino-1-(pentafluorophenyl)ethan-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry, materials science, and biotechnology. This compound is characterized by its unique structure, which includes a pentafluorophenyl group and an amino ketone moiety, making it a versatile building block for various applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-amino-1-(pentafluorophenyl)ethan-1-one. Researchers have employed multicomponent reactions and catalytic asymmetric synthesis to achieve high yields and enantioselectivity. These methods not only enhance the scalability of the synthesis but also pave the way for its application in drug discovery programs targeting complex biological systems.
The pentafluorophenyl group in this compound is a key feature that contributes to its exceptional properties. Fluorine atoms, being highly electronegative, significantly influence the electronic characteristics of the molecule, enhancing its stability and reactivity. This makes 2-amino-1-(pentafluorophenyl)ethan-1-one an ideal candidate for use in bioconjugation reactions, where precise control over molecular interactions is crucial.
In the realm of drug discovery, this compound has shown promise as a potential lead molecule for developing novel therapeutics. Its ability to modulate enzyme activity and bind to specific receptors has been extensively studied using advanced computational techniques such as molecular docking and dynamics simulations. These studies have provided valuable insights into its pharmacokinetic profile and bioavailability, further solidifying its potential in preclinical research.
Beyond its pharmaceutical applications, 2-amino-1-(pentafluorophenyl)ethan-1-one has also found utility in materials science. Its unique electronic properties make it a valuable component in the development of advanced materials such as organic semiconductors and nanomaterials. Researchers have explored its role in enhancing the performance of organic electronics, particularly in applications requiring high thermal stability and electrical conductivity.
Recent studies have also highlighted the importance of this compound in understanding fundamental chemical processes. For instance, its reactivity under various reaction conditions has been scrutinized to develop more efficient synthetic pathways for related compounds. This has led to the discovery of novel catalytic systems that can be applied across diverse chemical industries.
In conclusion, 2-amino-1-(pentafluorophenyl)ethan-1-one (CAS No. 1380019-93-1) stands as a testament to the ingenuity of modern chemical research. Its unique structure, coupled with cutting-edge synthetic methodologies and application-driven research, positions it as a pivotal compound in advancing both scientific understanding and technological innovation.
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